![molecular formula C23H27NO5 B038694 Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester CAS No. 120791-76-6](/img/structure/B38694.png)
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
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Overview
Description
“Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester” is a chemical compound with the molecular formula C23H27NO5 and a molecular weight of 397.47 . It is a solid at 20°C and should be stored at 0-10°C . It is also known as Nα-Fmoc-L-threonine tert-Butyl Ester .
Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point of 100°C . Its specific optical rotation is -4.0 to -11.0 deg (C=1, chloroform) . It is soluble in chloroform .Scientific Research Applications
Peptide Synthesis
Fmoc-Thr-OtBu is commonly used as an amino acid building block in peptide synthesis . It is used to synthesize various peptides, which are chains of amino acids linked by peptide bonds. These peptides can be used in a wide range of applications, from drug development to materials science .
Solid-Phase Peptide Synthesis
This compound can be used in solid-phase peptide synthesis (SPPS), a method used to produce peptides in the laboratory . In SPPS, the peptide chain is assembled on a solid support, which simplifies the process and allows for automation .
Synthesis of Chlorofusin Analogues
Fmoc-Thr-OtBu can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . Chlorofusin is a natural product with potent anti-cancer activity, and the synthesis of its analogues can help in the development of new anti-cancer drugs .
Protection of Amine and Hydroxyl Functions
In complex depsipeptide solid-phase synthesis, Fmoc-Thr-OtBu can serve as a protecting group for both the amine and the hydroxyl functions . Protecting groups are used in organic synthesis to temporarily mask reactive groups to prevent unwanted reactions .
Hydrogel Formation
Fmoc-Thr-OtBu can be used in the formation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of this compound, such as Fmoc-K3 hydrogel, have been found to support cell adhesion, survival, and duplication, making them potential materials for tissue engineering . Tissue engineering is a field that aims to develop functional tissues that can repair or replace damaged tissues in the body .
Mechanism of Action
Target of Action
Fmoc-Thr-OtBu primarily targets amino acids in peptides during peptide synthesis . It serves as a protecting group for the amino and hydroxyl functions of threonine, an amino acid .
Mode of Action
The compound interacts with its targets by acting as a protecting group for the amino and hydroxyl functions of threonine during peptide synthesis . This protection prevents the amino and carboxylic groups of threonine from reacting in subsequent synthesis steps .
Biochemical Pathways
Fmoc-Thr-OtBu is involved in the biochemical pathway of solid-phase peptide synthesis . It can be used to synthesize complex depsipeptides and chlorofusin analogues .
Pharmacokinetics
Its bioavailability is determined by its efficiency in peptide synthesis reactions .
Result of Action
The result of Fmoc-Thr-OtBu’s action is the successful synthesis of peptides, including complex depsipeptides and chlorofusin analogues . It ensures that the amino and hydroxyl functions of threonine are protected during synthesis, preventing unwanted reactions .
Action Environment
The action of Fmoc-Thr-OtBu is influenced by the conditions of the peptide synthesis environment . Factors such as temperature, solvent used, and the presence of other reagents can affect its efficacy and stability .
properties
IUPAC Name |
tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQPSBMLDCJGN-VLIAUNLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472330 |
Source
|
Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
CAS RN |
120791-76-6 |
Source
|
Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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